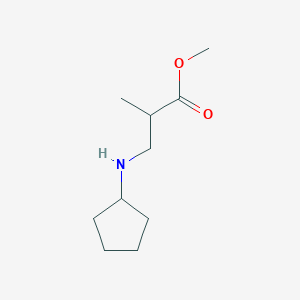![molecular formula C11H22N2O3 B6352515 Methyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate CAS No. 1154286-42-6](/img/structure/B6352515.png)
Methyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate” is a chemical compound with the molecular formula C11H22N2O3 . It is a derivative of morpholine, which is a common moiety in various pharmaceuticals and other organic compounds .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a morpholine ring attached to a propanoic acid moiety via an ethylamino linker . The morpholine ring is a six-membered ring containing an oxygen atom and a nitrogen atom .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 230.3 . Other physical and chemical properties such as solubility, melting point, and reactivity would need to be determined experimentally.科学的研究の応用
Analytical Methods in Antioxidant Activity
Analytical methods play a crucial role in determining the antioxidant activity of compounds. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests are critical in studying antioxidants and their implications in food engineering, medicine, and pharmacy. These methods, based on chemical reactions and spectrophotometry, assess the kinetics or equilibrium state of antioxidant reactions, providing a foundation for antioxidant analysis in complex samples (Munteanu & Apetrei, 2021).
Pharmacological Mechanisms of Tramadol
Tramadol, a compound with a mechanism that may share similarities with the target compound due to its morpholine component, showcases the complexity of drug action mechanisms. It acts as a micro-opioid receptor agonist with a lower affinity than morphine and inhibits the reuptake of monoamines like antidepressant drugs. Understanding the action mechanisms of tramadol, including its effects on various receptors, provides insights into developing drugs with specific targets and minimal side effects (Mimami, 2005).
Neuroprotection and Kynurenines
The metabolism of tryptophan through the kynurenine pathway, involving agonists and antagonists to neurotransmitter receptors, highlights the potential for neuroprotective strategies. Research into kynurenines, such as quinolinic acid and kynurenic acid, demonstrates the importance of these metabolites in neurological disorders. This pathway provides a framework for developing neuroprotective agents, illustrating how manipulating metabolic pathways can lead to therapeutic applications (Vámos et al., 2009).
Genotoxicity and Mutagenicity Studies
Research into the genotoxicity of compounds such as 1-ethyl-1-nitrosourea (ENU) emphasizes the importance of understanding the mutagenic potential of chemical agents. Studies on ENU, a potent ethylating agent, provide a basis for examining the mutagenic and carcinogenic risks associated with chemical exposure. This research area underscores the significance of assessing the safety and environmental impact of chemical compounds, which could be relevant for evaluating the target compound's potential effects (Shibuya & Morimoto, 1993).
作用機序
Mode of Action
. The compound’s interaction with its targets and the resulting changes are subject to ongoing research.
Pharmacokinetics
. These properties play a crucial role in determining the bioavailability of the compound.
Action Environment
. Factors such as temperature, pH, and the presence of other compounds can potentially affect the compound’s action.
特性
IUPAC Name |
methyl 2-methyl-3-(2-morpholin-4-ylethylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-10(11(14)15-2)9-12-3-4-13-5-7-16-8-6-13/h10,12H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNBBDREPCMPTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCN1CCOCC1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[1-(2-naphthyl)ethylidene]-1-hydrazinecarboxylate](/img/structure/B6352449.png)

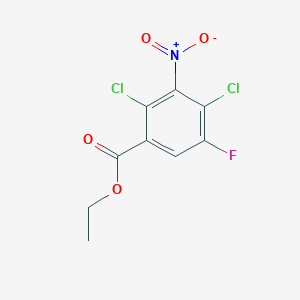
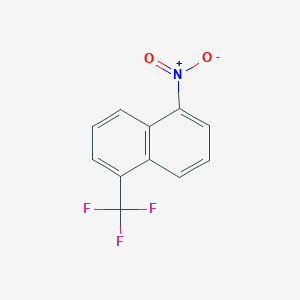
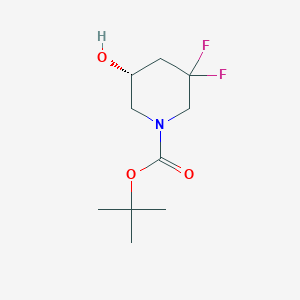
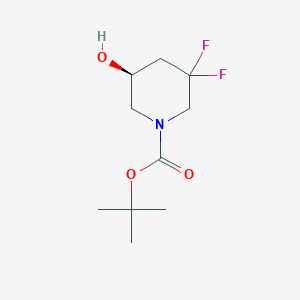

![N-[1-(Furan-2-yl)ethyl]-2-nitroaniline](/img/structure/B6352486.png)
![Methyl 3-{[3-(diethylamino)propyl]amino}-2-methylpropanoate](/img/structure/B6352495.png)
![Methyl 2-methyl-3-[(2-methylpropyl)amino]propanoate](/img/structure/B6352517.png)
![Methyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6352523.png)
![Methyl 3-{[2-(dimethylamino)ethyl]amino}-2-methylpropanoate](/img/structure/B6352527.png)
